

chemical structure and properties of "1-O-Methyljatamanin D"

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Compound of Interest

Compound Name: 1-O-Methyljatamanin D

Cat. No.: B15592353

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An In-depth Technical Guide to 1-O-Methyljatamanin D

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Methyljatamanin D is a naturally occurring iridoid compound isolated from the medicinal plant Valeriana jatamansi.[1] Iridoids are a class of secondary metabolites known for their diverse biological activities, making them of significant interest to the pharmaceutical and natural product research communities. This technical guide provides a comprehensive overview of the chemical structure and known properties of **1-O-Methyljatamanin D**, alongside generalized experimental protocols for the isolation and characterization of similar compounds from their natural source. While specific experimental data for **1-O-Methyljatamanin D** is not extensively available in the public domain, this guide compiles the available information and provides a framework for its study.

Chemical Structure and Properties

1-O-Methyljatamanin D is a monoterpenoid belonging to the iridoid class. Its chemical structure has been established based on its systematic name.

Systematic Name: [2R-(2alpha,4alpha,4abeta,5alpha,7beta,7abeta)]-Hexahydro-4-methoxy-7a-methyl-8-methylene-2,5-methanocyclopenta-1,3-dioxin-7-ol



Chemical Structure:

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Physicochemical Properties

A summary of the key physicochemical properties of **1-O-Methyljatamanin D** is presented in the table below.

Property	Value	Source
Molecular Formula	C11H16O4	Pharmaffiliates
Molecular Weight	212.3 g/mol	Pharmaffiliates
CAS Number	54656-47-2	MedchemExpress.com
Class	Iridoid	MedchemExpress.com
Natural Source	Valeriana jatamansi	MedchemExpress.com

Spectral Data

Detailed experimental spectral data (NMR, Mass Spectrometry) for **1-O-Methyljatamanin D** are not readily available in the reviewed scientific literature. However, the structural elucidation of similar iridoids from Valeriana jatamansi relies on a combination of spectroscopic techniques.

Experimental Protocols

The following sections describe generalized experimental protocols for the isolation and characterization of iridoids from Valeriana jatamansi, based on methodologies reported in the scientific literature for analogous compounds.

Extraction and Isolation

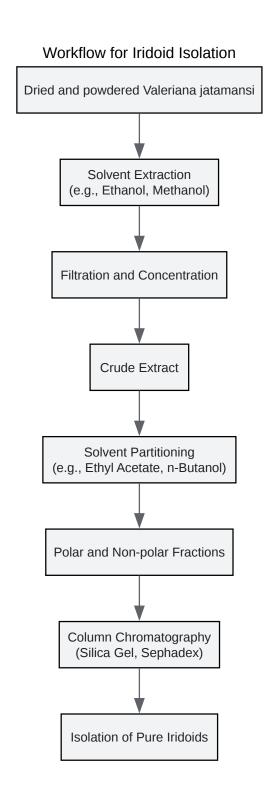


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A general workflow for the extraction and isolation of iridoids from Valeriana jatamansi is depicted in the diagram below. This process typically involves solvent extraction followed by chromatographic separation.





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Caption: General workflow for the isolation of iridoids.



Methodology:

- Plant Material Preparation: The roots and rhizomes of Valeriana jatamansi are collected, dried, and ground into a fine powder.
- Extraction: The powdered plant material is extracted with a suitable organic solvent, such as ethanol or methanol, at room temperature for an extended period or under reflux. This process is often repeated multiple times to ensure complete extraction.
- Concentration: The resulting extracts are combined, filtered, and concentrated under reduced pressure to yield a crude extract.
- Fractionation: The crude extract is then suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
- Chromatographic Separation: The fractions, particularly the ethyl acetate and n-butanol
 fractions which are often rich in iridoids, are subjected to various chromatographic
 techniques. This typically involves column chromatography over silica gel, Sephadex LH-20,
 or other stationary phases, using a gradient of solvents to separate the individual
 compounds.
- Purification: Further purification of the isolated compounds is achieved through techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Structure Elucidation

The chemical structures of the isolated iridoids are determined using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

• ¹H NMR: Provides information on the proton environment in the molecule, including chemical shifts, coupling constants, and signal multiplicities, which helps to determine the connectivity of protons.



- 13C NMR: Provides information on the carbon skeleton of the molecule.
- 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete structure.
 - COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is essential for assembling the molecular framework.

Mass Spectrometry (MS):

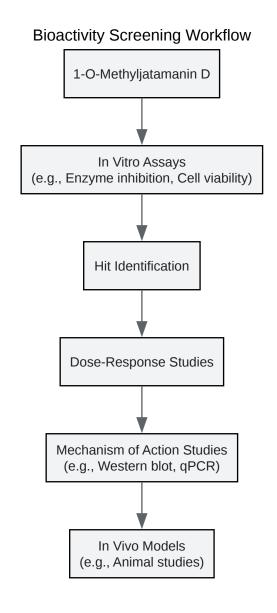
 High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecule, which allows for the determination of its molecular formula. Electrospray ionization (ESI) is a commonly used ionization technique.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public scientific literature regarding the biological activities or the signaling pathways modulated by **1-O-Methyljatamanin D**. Research into the pharmacological properties of this compound and other related iridoids from Valeriana jatamansi is an active area of investigation.

The general workflow for screening the biological activity of a natural product like **1-O-Methyljatamanin D** is illustrated below.





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References



- 1. medchemexpress.com [medchemexpress.com]
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